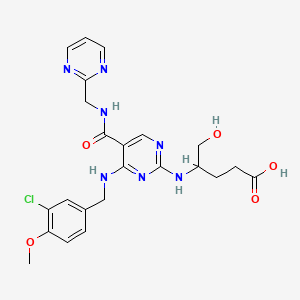
Biotin-PEG4-TFP ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-PEG4-TFP ester is a Biotin PEG Linker with a primary amino (-NH2) that forms stable, irreversible amide bonds. The hydrophilic PEG spacer arm imparts water solubility that is transferred to the biotinylated molecule. PEG Linkers may be useful in the development of antibody drug conjugates (ADCs) and drug delivery methods.
Aplicaciones Científicas De Investigación
Drug Delivery Systems
Biotin-PEG4-TFP ester is extensively used in designing drug delivery systems. For instance, Ren et al. (2010) developed a biodegradable poly(ethylene glycol)–polylactide (PEG–PLA) copolymer nanoparticle, surface biofunctionalized with ligands via biotin–avidin interactions for targeting brain glioma. This approach leverages the strong biotin–avidin complex formation to couple functional proteins like transferrin to nanoparticles, enhancing their targeting ability to tumor cells (Ren et al., 2010).
Tumor Targeting Accessories
Yuan et al. (2014) synthesized an ABA-typed polymer incorporating biotin for creating an illumination-activated tumor targeting accessory. This accessory can form a flower-like structure in aqueous solution, hiding targeting biotin ligands. Upon illumination, the structure is destroyed, exposing the biotin moieties for ligand-receptor-mediated targeted delivery, demonstrating its potential in improving tumor selectivity in drug delivery systems (Yuan et al., 2014).
Fabrication of DNA Arrays
Lockett et al. (2008) described a tetrafluorophenyl (TFP) ester-terminated self-assembled monolayer (SAM) for DNA array fabrication on gold surfaces. The TFP ester SAMs, compared to NHS ester SAMs, showed greater stability under basic conditions and were more effective in high-density spotted arrays, indicating a potential application in genomic studies (Lockett et al., 2008).
Cancer Cell Targeting
Park et al. (2008) utilized a biotin-polyethylene glycol (PEG)-epidermal growth factor (EGF) conjugate for targeting EGF receptor over-expressing cancer cells. Their study demonstrated that biotin-PEG-EGF conjugates could significantly enhance the targeting and treatment of specific cancer cells (Park et al., 2008).
Gene Delivery Systems
Fernandez-Piñeiro et al. (2018) developed sorbitan ester-based lipid nanoparticles functionalized with glycosaminoglycans for gene delivery. These nanoparticles, incorporating biotinylated components, demonstrated effective stabilization, protection of plasmid DNA, and ability to transfect cells efficiently, showcasing the role of this compound in gene therapy (Fernandez-Piñeiro et al., 2018).
Protein Semisynthesis
Chang et al. (1994) used a subtiligase variant for site-specific ligation of esterified peptides to proteins, demonstrating the utility of biotinylated or PEG-modified derivatives in protein semisynthesis. This technique expands the possibilities for rational protein design and semisynthesis, where this compound plays a crucial role (Chang et al., 1994).
Receptor-Ligand Interaction Studies
Riener et al. (2003) established a test system using atomic force microscopy for detecting receptor–ligand interactions at the single molecule level. This involved biotin-tethered molecules, where this compound could potentially be applied for more nuanced and specific studies in this field (Riener et al., 2003).
Propiedades
Fórmula molecular |
C27H37F4N3O8S |
|---|---|
Peso molecular |
639.66 |
Nombre IUPAC |
2,3,5,6-tetrafluorophenyl 17-oxo-21-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10,13-tetraoxa-16-azahenicosanoate |
InChI |
InChI=1S/C27H37F4N3O8S/c28-17-15-18(29)24(31)26(23(17)30)42-22(36)5-7-38-9-11-40-13-14-41-12-10-39-8-6-32-21(35)4-2-1-3-20-25-19(16-43-20)33-27(37)34-25/h15,19-20,25H,1-14,16H2,(H,32,35)(H2,33,34,37)/t19-,20-,25-/m0/s1 |
Clave InChI |
XBGOXOZYGAXNFP-RLSLOFABSA-N |
SMILES |
O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCOCCC(OC3=C(F)C(F)=CC(F)=C3F)=O)=O)[C@@]2([H])N1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Biotin-PEG4-TFP ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5S)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide](/img/structure/B1192263.png)
